

6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight

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Compound of Interest

6-(trifluoromethyl)isoquinolin1(2H)-one

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An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-(trifluoromethyl)isoquinolin-1(2H)-one** (CAS: 1184916-59-3), a fluorinated heterocyclic compound. Isoquinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for drug discovery. This document consolidates available data on its physicochemical properties, outlines general synthetic strategies, and discusses the known biological activity of its closely related saturated analog, which serves as a potent inhibitor of WD repeat-containing protein 5 (WDR5). While specific experimental data for the title compound is limited in published literature, this guide provides representative protocols and pathways based on established chemistry for this compound class.

Physicochemical Properties and Identification

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a solid organic compound.[2] It exists in tautomeric equilibrium with its enol form, 6-(trifluoromethyl)isoquinolin-1-ol. Key identifying information is summarized in the table below.



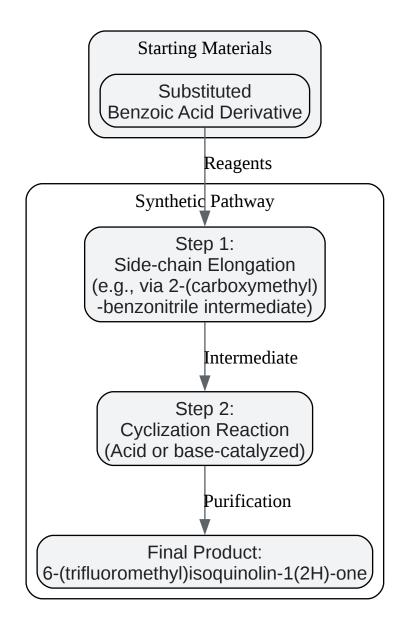
Property	Value	Reference
IUPAC Name	6-(trifluoromethyl)isoquinolin- 1(2H)-one	[2]
Synonyms	6-(trifluoromethyl)-2H- isoquinolin-1-one, 6- (trifluoromethyl)isoquinolin-1-ol	[2][3]
CAS Number	1184916-59-3	[2][3]
Molecular Formula	C10H6F3NO	[4]
Molecular Weight	213.16 g/mol	[4]
Purity	≥95% (as available from commercial suppliers)	[5][6]

Synthesis and Production

While a specific, detailed experimental protocol for the synthesis of **6- (trifluoromethyl)isoquinolin-1(2H)-one** is not extensively documented in peer-reviewed journals, its structure lends itself to established synthetic routes for substituted isoquinolinones. A general and plausible approach involves the cyclization of a properly substituted benzoic acid or benzonitrile derivative. One such patented method for analogous structures involves the transformation of a 2-(carboxymethyl)benzonitrile intermediate.

A generalized workflow for the synthesis of such a scaffold is outlined below.





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Caption: Generalized synthetic workflow for isoquinolinone compounds.

Representative Experimental Protocol: Synthesis of a 6-Substituted-1(2H)-isoquinolinone

The following protocol is adapted from general procedures described for the synthesis of related 6-substituted isoquinolinones and serves as a representative example.[7]



- Preparation of the Precursor: A substituted 2-cyanobenzyl cyanide is reacted with an appropriate reagent to form a 2-(2-dialkylaminovinyl)benzonitrile intermediate. This reaction is typically performed in an ether solvent like Tetrahydrofuran (THF) in the presence of a strong base such as potassium tert-butoxide.[7]
- Cyclization: The resulting benzonitrile intermediate is subjected to acid-catalyzed cyclization.
 The compound is dissolved in a suitable solvent (e.g., dioxane or acetic acid) and treated with a strong acid such as hydrochloric acid or sulfuric acid.
- Heating: The reaction mixture is heated to a temperature ranging from 80°C to 140°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.
 The product is typically precipitated by adding water or adjusting the pH.
- Purification: The crude solid is collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final 6-substituted-1(2H)-isoguinolinone product.

Biological Activity and Potential Applications

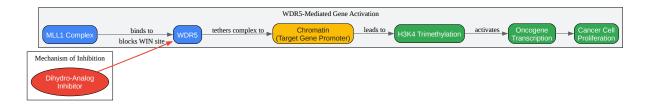
No specific biological activity or molecular targets have been reported in the literature for **6- (trifluoromethyl)isoquinolin-1(2H)-one**. However, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1365760-11-7), is a well-characterized and potent inhibitor of the WDR5-WIN site interaction.[8]

WDR5 Inhibition by the Dihydro-Analog

WD repeat-containing protein 5 (WDR5) is a scaffolding protein that is a core component of multiple chromatin-modifying complexes, including the MLL/SET1 histone methyltransferases. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In many cancers, including MLL-rearranged leukemias and MYC-driven solid tumors, the interaction between WDR5 and other proteins is critical for sustaining the oncogenic gene expression program.



The dihydro-analog of the title compound binds to a conserved pocket on WDR5 known as the "WIN" (WDR5-interacting) site. By occupying this site, the inhibitor disrupts the assembly of the MLL complex on chromatin, leading to a reduction in H3K4 methylation at target gene promoters, suppression of oncogenic gene expression, and ultimately, induction of apoptosis in cancer cells.[8] A compound derived from this dihydroisoquinolinone scaffold was shown to have significant antiproliferative activity in MV4:11 leukemia cells with a GI50 of 38 nM.[8]



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